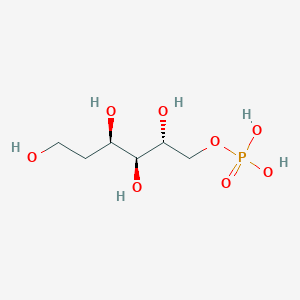![molecular formula C21H16FeN2O4 B10776576 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is a coordination compound that belongs to the class of Schiff base metal complexes. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group (C=N). These compounds are known for their ability to stabilize metal ions in various oxidation states, making them valuable in coordination chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid typically involves the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the resulting Schiff base is then complexed with iron salts to form the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation-reduction reactions, which are essential for its catalytic activity.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the Schiff base and the iron complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce various Schiff base derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron involves its ability to coordinate with metal ions and participate in redox reactions. The iron center can undergo oxidation-reduction cycles, facilitating electron transfer processes essential for catalytic activity. The Schiff base ligand stabilizes the metal ion and modulates its reactivity, allowing for selective and efficient catalysis .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: This compound also forms stable metal complexes and exhibits similar coordination chemistry properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Known for its iron-chelating properties and use in treating iron overload disorders.
Uniqueness
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is unique due to its specific Schiff base structure, which provides a distinct coordination environment for the iron center. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in catalysis, medicine, and materials science .
Propiedades
Fórmula molecular |
C21H16FeN2O4 |
|---|---|
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron |
InChI |
InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27); |
Clave InChI |
ZFRATBVILJYABN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


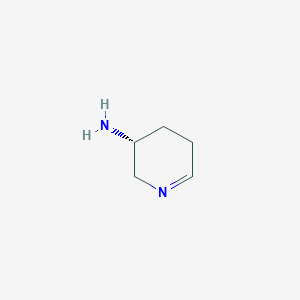
![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
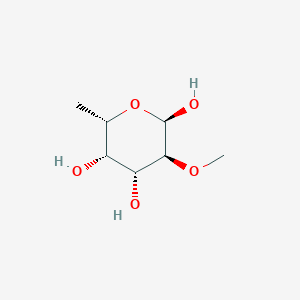
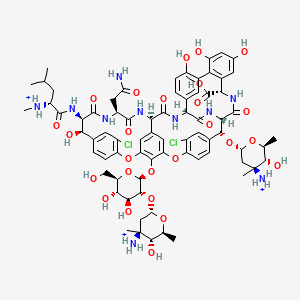
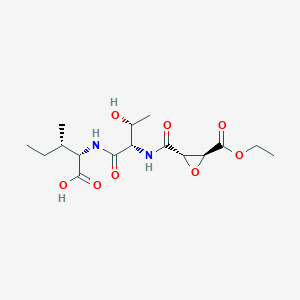



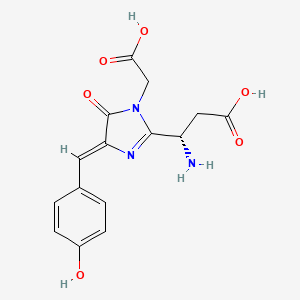
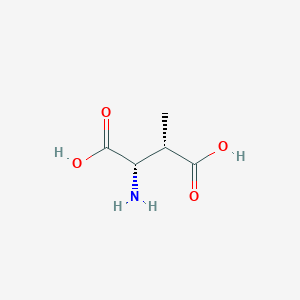
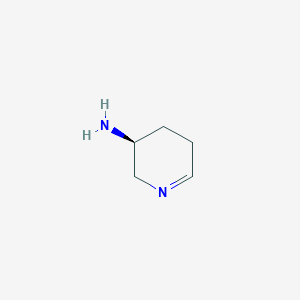
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
